2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Description
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Characterization
Innovative Synthetic Routes : A study outlined a phosphine-mediated construction method for creating 1,4-oxazepines and 1,3-oxazines, showcasing a pathway potentially applicable for synthesizing related heterocycles, including azepine derivatives, under mild conditions (François-Endelmond et al., 2010). This could offer a synthetic route for the compound by adapting the methodology for the azepan-1-yl group.
Electrophilic Aminations : The use of oxaziridines for electrophilic aminations provides insights into the synthesis of azines and related nitrogen-containing heterocycles (Andreae & Schmitz, 1991), relevant to the triazine component of the target molecule.
Advances in Heterocyclic Chemistry : A concise synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines was reported, demonstrating the creation of 6- and 7-membered N-heterocycles, which could be related to the azepan component of the molecule of interest (Matlock et al., 2015).
Potential Biological Activities
Tribological Properties and Mechanisms : Research on sulfur-containing triazine derivatives revealed their impact on tribological properties when used as additives, indicating the potential utility of the compound in materials science and engineering (Wu et al., 2017).
Antiviral Activity : A study on 3-cyanoazolo[5,1-c][1,2,4]triazines, which share a similar triazine core with the compound , explored their synthesis and antiviral activity. This suggests potential research avenues into the biological activities of similarly structured compounds (Sapozhnikova et al., 2021).
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-7-6-10-20-14(12)17-15(18-16(20)22)23-11-13(21)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILRDSPSLODKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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